3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy-
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Overview
Description
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- is a chemical compound that belongs to the class of pyridinesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. The structure of this compound includes a pyridine ring substituted with a sulfonamide group, an ethoxy group, and a diethylaminoethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- typically involves the reaction of 3-pyridinesulfonyl chloride with N-(2-(diethylamino)ethyl)-4-ethoxyaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfonic acids or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diethylamino)ethyl)-4-ethoxybenzenesulfonamide
- N-(2-(Diethylamino)ethyl)-4-methoxybenzenesulfonamide
- N-(2-(Diethylamino)ethyl)-4-chlorobenzenesulfonamide
Uniqueness
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its benzene analogs. This uniqueness can lead to different biological activities and chemical behaviors, making it a valuable compound for various applications .
Properties
CAS No. |
138761-21-4 |
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Molecular Formula |
C13H23N3O3S |
Molecular Weight |
301.41 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-ethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C13H23N3O3S/c1-4-16(5-2)10-9-15-20(17,18)13-11-14-8-7-12(13)19-6-3/h7-8,11,15H,4-6,9-10H2,1-3H3 |
InChI Key |
ITXNMLQSADZCHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=CN=C1)OCC |
Origin of Product |
United States |
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